molecular formula C18H16N2O4 B2469991 2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid CAS No. 1214672-48-6

2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid

Cat. No.: B2469991
CAS No.: 1214672-48-6
M. Wt: 324.336
InChI Key: PGTLAEWYSFMXAF-UHFFFAOYSA-N
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Description

2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzyl group, an isoindoline moiety, and a formamido group attached to an acetic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Isoindoline Core: The isoindoline core can be synthesized via a cyclization reaction involving a benzylamine derivative and a suitable dicarbonyl compound under acidic conditions.

    Introduction of Formamido Group: The formamido group can be introduced through a formylation reaction using formic acid or a formylating agent like formamide.

    Attachment of Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for conditions like cancer and inflammation.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]propanoic acid
  • **2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]butanoic acid
  • **2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]pentanoic acid

Uniqueness

What sets 2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid apart from similar compounds is its specific acetic acid moiety, which can influence its reactivity and biological activity. The presence of the formamido group also contributes to its unique properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-1H-isoindole-1-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c21-15(22)10-19-17(23)16-13-8-4-5-9-14(13)18(24)20(16)11-12-6-2-1-3-7-12/h1-9,16H,10-11H2,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTLAEWYSFMXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(C3=CC=CC=C3C2=O)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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